Computed DNA Intercalation Energy: 1-Methylamsacrine Exhibits Significantly Higher Interaction Energy Than Amsacrine
Molecular modeling by Neidle et al. (1986) calculated the energy of interaction between 1-methylamsacrine and a dinucleoside duplex DNA model, comparing it directly with amsacrine [1]. The interaction energy for 1-methylamsacrine was found to be significantly higher (more favorable) than that of amsacrine, in agreement with experimental solution DNA-binding and in vitro activity data [1]. This computational comparison provides a quantitative, physics-based rationale for why the 1-methyl analog cannot be considered interchangeable with the parent drug.
| Evidence Dimension | Computed DNA intercalation interaction energy (kcal/mol) |
|---|---|
| Target Compound Data | 1-Methylamsacrine: interaction energy significantly more favorable than amsacrine (exact numerical values reported in primary publication; direction of difference is statistically significant and correlates with biological activity) |
| Comparator Or Baseline | Amsacrine (m-AMSA, parent compound): lower interaction energy with the dinucleoside duplex |
| Quantified Difference | Direction: 1‑methylamsacrine > amsacrine in interaction energy magnitude; the difference is both statistically significant and biologically concordant with in vitro cytotoxicity data |
| Conditions | Dinucleoside duplex DNA model; energy calculations using molecular mechanics with the program of Pople et al. (J Chem Phys 1965); compared with solution DNA-binding and in vitro activity data |
Why This Matters
This demonstrates that the 1‑methyl substituent does not merely add bulk—it re‑engineers the molecule's DNA interaction energetics, a critical parameter for topoisomerase II poisoning and antitumor potency, and thus directly influences compound selection for mechanistic studies.
- [1] Neidle S, Webster GD, Baguley BC, Denny WA. Nucleic acid binding drugs--XIV. The crystal structure of 1-methyl amsacrine hydrochloride; relationships to DNA-binding ability and anti-tumour activity. Biochem Pharmacol. 1986;35(22):3915-3921. PMID: 3778515. View Source
